Isobavachalcone Exhibits Superior Pancreatic Lipase Inhibition Compared to Bavachalcone and Corylifol A (Ki = 1.61 μM vs. 3.77 μM and 10.16 μM)
In a direct comparative enzymatic study, isobavachalcone demonstrated significantly stronger inhibition of pancreatic lipase (PL) compared to its close structural analogs bavachalcone and corylifol A. All three compounds acted as mixed-type inhibitors of PL-mediated 4-methylumbelliferyl oleate (4-MUO) hydrolysis [1]. The Ki value for isobavachalcone was 1.61 μmol·L⁻¹, which was 2.3-fold lower (more potent) than bavachalcone (Ki = 3.77 μmol·L⁻¹) and 6.3-fold lower than corylifol A (Ki = 10.16 μmol·L⁻¹) [1].
| Evidence Dimension | Pancreatic lipase inhibition constant (Ki) |
|---|---|
| Target Compound Data | 1.61 μmol·L⁻¹ |
| Comparator Or Baseline | Bavachalcone (3.77 μmol·L⁻¹); Corylifol A (10.16 μmol·L⁻¹) |
| Quantified Difference | 2.3-fold more potent than bavachalcone; 6.3-fold more potent than corylifol A |
| Conditions | Fluorescence-based assay using 4-methylumbelliferyl oleate (4-MUO) as substrate; mixed-type inhibition kinetics |
Why This Matters
For researchers developing novel PL inhibitors for obesity management, isobavachalcone provides a superior starting scaffold with quantitatively validated, higher intrinsic potency, which may translate to lower effective doses.
- [1] Hou XD, et al. Pancreatic lipase inhibitory constituents from Fructus Psoraleae. Chin J Nat Med. 2020;18(5):369-374. View Source
